molecular formula C19H19N5O2 B2421703 1-phenyl-5-pyridin-2-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396862-38-6

1-phenyl-5-pyridin-2-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2421703
CAS-Nummer: 1396862-38-6
Molekulargewicht: 349.394
InChI-Schlüssel: SWGFIDKQVCODCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenyl-5-pyridin-2-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(oxolan-2-ylmethyl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(21-13-15-9-6-12-26-15)17-18(16-10-4-5-11-20-16)24(23-22-17)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGFIDKQVCODCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Phenyl-5-pyridin-2-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry, particularly in the development of antimicrobial, antifungal, anticancer agents, and other therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H20N4O Molecular Formula \text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

Key Properties:

  • Molecular Weight: 284.37 g/mol
  • CAS Number: Not specified in the sources but can be derived from its structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring may influence the compound's binding affinity to enzymes or receptors involved in critical pathways such as:

  • Enzyme Inhibition: Triazoles often act as inhibitors of enzymes like thymidylate synthase, which is crucial for DNA synthesis.

Anticancer Activity

Research has demonstrated that various triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.

Case Study:
A study on triazole derivatives indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT1162.6
Compound CHepG21.4

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties. The compound's structure suggests potential activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Findings:
In vitro studies have shown that certain triazole derivatives can inhibit the growth of these pathogens, making them candidates for further development as antimicrobial agents .

Summary of Biological Activities

The following table summarizes the biological activities reported for related triazole compounds:

Activity TypeTarget Organism/Cell LineReference
AnticancerMCF-7
AnticancerHCT116
AntimicrobialE. coli
AntimicrobialS. aureus

Q & A

Basic: What are the optimal synthetic routes for 1-phenyl-5-pyridin-2-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for high regioselectivity and yield . Key steps include:

  • Azide preparation : Reacting 2-azidopyridine with phenylacetylene derivatives.
  • Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in DMF/H₂O at 50–60°C.
  • Carboxamide coupling : Introducing the tetrahydrofuran-2-ylmethylamine moiety via EDC/HOBt-mediated amidation.
    Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize byproducts. Monitor reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?

Regioselectivity in CuAAC favors 1,4-disubstituted triazoles, but steric hindrance from bulky substituents (e.g., tetrahydrofuran-2-ylmethyl) may require:

  • Catalyst tuning : Replace Cu(I) with Ru(II) for 1,5-regioselectivity, though yields drop (~40–50%) .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) to suppress side reactions .
  • Computational modeling : Use DFT calculations to predict substituent effects on transition states (e.g., ICReDD’s reaction path search methods) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms triazole ring formation (δ 8.1–8.3 ppm for pyridyl protons) and tetrahydrofuran linkage (δ 3.7–4.2 ppm for oxymethylene) .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~406.16 g/mol).
  • IR : Detect carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N (~1520 cm⁻¹) .

Advanced: How can structural ambiguities in the tetrahydrofuran moiety be resolved?

  • NOESY NMR : Identify spatial proximity between tetrahydrofuran methylene protons and the triazole ring.
  • X-ray crystallography : Resolve conformational flexibility of the tetrahydrofuran group (e.g., envelope vs. twist conformations) .
  • Dynamic HPLC : Separate diastereomers (if present) using chiral columns (e.g., Chiralpak IA, hexane/iPrOH) .

Basic: What biological screening assays are recommended for initial activity profiling?

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ <10 µM suggests potency) .
  • Antimicrobial : Broth microdilution (MIC vs. S. aureus and E. coli) .
  • Enzyme inhibition : Test against COX-2 or kinase targets (e.g., EGFR) via fluorescence polarization .

Advanced: How to analyze contradictory bioactivity data across different assays?

  • Dose-response curves : Check for non-monotonic trends (e.g., hormetic effects at low doses).
  • Solubility limits : Use DLS to confirm compound aggregation in aqueous buffers (common above 50 µM) .
  • Off-target profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

Basic: What functional groups influence the compound’s stability?

  • Triazole ring : Stable under acidic conditions (pH 2–6) but degrades in strong bases (pH >10).
  • Tetrahydrofuran : Prone to oxidation; store under argon with 2% BHT.
  • Carboxamide : Hydrolyzes in prolonged aqueous storage (>72 hrs); lyophilize for long-term stability .

Advanced: What strategies improve bioavailability given its logP (~2.5)?

  • Prodrug design : Introduce phosphate esters at the tetrahydrofuran oxygen for enhanced solubility.
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to increase plasma half-life .
  • Co-crystallization : Screen with succinic acid or nicotinamide to improve dissolution rate .

Advanced: How can computational methods predict metabolite pathways?

  • ADMET Predictor : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of pyridine).
  • Molecular docking : Identify potential epoxide intermediates from tetrahydrofuran ring opening .
  • MD simulations : Model binding to serum albumin to predict plasma protein binding (>90%) .

Advanced: What mechanistic studies elucidate its mode of action in cancer cells?

  • ROS detection : Use DCFH-DA assay to measure oxidative stress induction.
  • Apoptosis markers : Western blot for caspase-3/9 cleavage and PARP inhibition .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.